Mimulaxanthin

Description

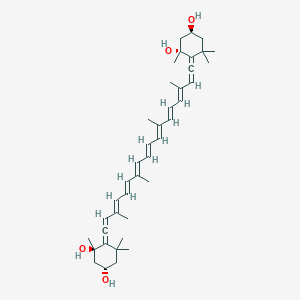

Structure

3D Structure

Properties

Molecular Formula |

C40H56O4 |

|---|---|

Molecular Weight |

600.9 g/mol |

InChI |

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-35-37(5,6)25-33(41)27-39(35,9)43)15-11-12-16-30(2)18-14-20-32(4)22-24-36-38(7,8)26-34(42)28-40(36,10)44/h11-22,33-34,41-44H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,29-15+,30-16+,31-19+,32-20+/t23?,24?,33-,34-,39+,40+/m0/s1 |

InChI Key |

GBFUJSDSAPGLBF-VSLLMMCSSA-N |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C=C=C1C(C[C@@H](C[C@]1(O)C)O)(C)C)/C)/C)/C=C/C=C(/C=C=C2C(C[C@@H](C[C@]2(O)C)O)(C)C)\C |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=C=C2C(CC(CC2(C)O)O)(C)C |

Synonyms |

6,7,6',7'-tetradehydro-5,6,5',6'-tetrahydro,beta,beta-carotene-3,5,3',5'-tetrol mimulaxanthin |

Origin of Product |

United States |

Mimulaxanthin Biosynthesis and Pathway Analysis

Precursor Pathways and Metabolic Intermediates

The journey to mimulaxanthin begins with fundamental building blocks and follows a specialized branch of the well-established carotenoid biosynthesis pathway.

Origin from Isoprenoid Precursors

Like all carotenoids, the biosynthesis of this compound originates from the basic five-carbon isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govmdpi.comresearchgate.netcreative-proteomics.com These precursors are primarily synthesized in plants through the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govaocs.orgresearchgate.net Through a series of condensation reactions, these C5 units are assembled into the 20-carbon geranylgeranyl diphosphate (GGPP). researchgate.netaocs.orgresearchgate.net The condensation of two GGPP molecules marks the first committed step in carotenoid biosynthesis, forming the initial 40-carbon carotenoid, phytoene (B131915). aocs.orgscience.gov

Relationship to the Carotenoid Biosynthesis Pathway

This compound is a downstream product of the general carotenoid biosynthesis pathway. science.govresearchgate.netnih.govscience.gov Following the formation of phytoene, a sequence of desaturation and isomerization reactions converts it to lycopene (B16060). mdpi.commdpi.comnih.gov The pathway then branches, with the cyclization of lycopene leading to either α-carotene or β-carotene. nih.govresearchgate.netnih.gov this compound is derived from the β-carotene branch. mdpi.com Subsequent hydroxylation and epoxidation steps transform β-carotene into various xanthophylls, which serve as direct or indirect precursors to this compound. researchgate.netresearchgate.net The carotenoid profile in Mimulus lewisii flowers, which includes antheraxanthin (B39726), violaxanthin (B192666), and neoxanthin (B191967) alongside this compound, is consistent with the expression levels of putative carotenoid biosynthetic genes, highlighting this direct relationship. science.govresearchgate.netnih.gov

Role of Xanthophyll Precursors (e.g., Violaxanthin, Neoxanthin, Antheraxanthin)

Specific xanthophylls are crucial intermediates in the formation of this compound. In many photosynthetic organisms, violaxanthin is a key precursor for the biosynthesis of other light-harvesting carotenoids. nih.govresearchgate.nettechscience.com It is synthesized from zeaxanthin (B1683548) via antheraxanthin through the action of zeaxanthin epoxidase. mdpi.comwikipedia.orgnih.gov

Current evidence strongly suggests that the allenic carotenoid neoxanthin is a central intermediate in the biosynthesis of other allenic carotenoids like fucoxanthin (B1674175) and likely this compound as well. nih.govosti.gov Neoxanthin itself is produced from violaxanthin. mdpi.comnih.govwikipedia.org The presence of antheraxanthin, violaxanthin, and neoxanthin in Mimulus lewisii flowers further supports their role as precursors to the unique allenic carotenoids found in this species, deepoxyneoxanthin and this compound. researchgate.netnih.gov The conversion of violaxanthin to neoxanthin is a critical step, and in some algae, this is catalyzed by violaxanthin de-epoxidase–like (VDL) proteins. nih.gov While the precise enzyme in Mimulus is yet to be definitively identified, the pathway is believed to proceed through these xanthophyll intermediates. researchgate.net Antheraxanthin can also be isomerized to the allenic deepoxyneoxanthin, albeit at a slower rate in some systems. nih.gov

Enzymatic Mechanisms of this compound Synthesis

The formation of this compound's characteristic allenic bond and the preceding de-epoxidation reactions are governed by specific enzyme families.

Key Enzymes Involved in Allenic Carotenoid Formation

The formation of the allenic group (C=C=C) is a distinctive feature of carotenoids like neoxanthin and this compound. In plants, neoxanthin synthase (NSY) is responsible for converting violaxanthin into neoxanthin by catalyzing the formation of an allene (B1206475) group. nih.govresearchgate.net It has been proposed that a similar enzymatic mechanism, potentially involving an NSY-like enzyme, could be responsible for the synthesis of this compound. researchgate.net This would involve a second application of this type of reaction on the other side of the carotenoid molecule. researchgate.net In chromalveolate algae, a different enzyme, violaxanthin de-epoxidase–like (VDL), catalyzes the conversion of violaxanthin to neoxanthin, a key step in the formation of various allenic carotenoids. nih.gov The discovery of VDL highlights that the biosynthesis of allenic carotenoids can evolve independently in different lineages. nih.gov

De-epoxidation Reactions in Xanthophyll Metabolism

De-epoxidation is a critical reaction in xanthophyll metabolism, most notably in the photoprotective xanthophyll cycle where violaxanthin is converted to zeaxanthin via antheraxanthin. nih.govwikipedia.orgwikipedia.org This reaction is catalyzed by violaxanthin de-epoxidase (VDE). nih.govlmaleidykla.lt VDE is activated by a low pH in the thylakoid lumen under high light conditions. nih.gov While primarily associated with photoprotection, de-epoxidation reactions are also integral to the biosynthetic pathway leading to certain carotenoids. For instance, in algae that utilize the diadinoxanthin (B97544) cycle, de novo biosynthesis of diatoxanthin (B1232557) under high light occurs through the de-epoxidation of diadinoxanthin by VDE. nih.gov The enzymes responsible for these de-epoxidation steps, like VDE, require specific lipid environments, such as the presence of non-bilayer lipids, for their activity. lmaleidykla.lt The conversion of violaxanthin to antheraxanthin is a de-epoxidation step, and this reaction is a key part of the pathway that ultimately leads to the precursors of this compound. nih.govscience.govmdpi.com

Characterization of Novel Enzyme Activities Relevant to this compound

The biosynthesis of this compound involves a series of enzymatic reactions that build upon the general carotenoid pathway. While the initial steps are catalyzed by well-known enzymes, the final transformations leading to the unique allenic structure of this compound and its likely precursor, deepoxyneoxanthin, require novel or neofunctionalized enzyme activities. Research on Mimulus lewisii flowers, where this compound is a major pigment, reveals a carotenoid profile rich in antheraxanthin, violaxanthin, neoxanthin, deepoxyneoxanthin, and this compound. researchgate.net This composition suggests that the pathway proceeds through the β,β-xanthophyll branch, culminating in these unique allenic carotenoids. researchgate.netresearchgate.net

The critical enzymatic step is the formation of the allenic bond, a feature shared by neoxanthin. The enzyme neoxanthin synthase (NXS), a paralog of lycopene cyclase, is known to catalyze the conversion of violaxanthin to neoxanthin. rhea-db.org This suggests that an enzyme with similar catalytic activity is responsible for producing the allenic structures of deepoxyneoxanthin and this compound.

In other organisms that produce allenic carotenoids, such as diatoms and haptophytes, a key enzyme identified is the violaxanthin de-epoxidase–like (VDL) protein. nih.govresearchgate.net VDL enzymes are related to violaxanthin de-epoxidase (VDE), which is involved in photoprotective xanthophyll cycles, but have evolved a new function: the conversion of violaxanthin into the allenic carotenoid neoxanthin. nih.govresearchgate.net This transformation is a crucial step toward the synthesis of other complex allenic carotenoids like fucoxanthin and peridinin (B1679608). nih.gov Although not yet definitively characterized in Mimulus, it is highly probable that a VDL-like enzyme or a neoxanthin synthase with modified substrate specificity catalyzes the formation of deepoxyneoxanthin from a precursor such as violaxanthin. The subsequent conversion of deepoxyneoxanthin to this compound likely involves a hydroxylation step, though the specific enzyme for this reaction has not been identified.

Table 1: Putative Enzymes and Regulatory Proteins in this compound Biosynthesis

| Enzyme/Protein | Proposed Function in this compound Pathway | Evidence/Homology | Citations |

|---|---|---|---|

| Lycopene β-cyclase (LCYB) | Directs precursors into the β,β-carotenoid branch. | High expression in M. lewisii flowers. researchgate.net | researchgate.net |

| β-carotene hydroxylase (CHYB) | Hydroxylates β-carotene to produce zeaxanthin. | Standard enzyme in the β,β-xanthophyll pathway. jst.go.jp | jst.go.jp |

| Zeaxanthin epoxidase (ZEP) | Converts zeaxanthin to violaxanthin. | Standard enzyme in the β,β-xanthophyll pathway. nih.gov | nih.gov |

| Neoxanthin Synthase (NXS) / VDL-like enzyme | Catalyzes the formation of the allenic bond to produce deepoxyneoxanthin from an epoxy-carotenoid precursor. | NXS converts violaxanthin to allenic neoxanthin. rhea-db.org VDL enzymes create allenic carotenoids in algae. nih.govresearchgate.net | rhea-db.orgnih.govresearchgate.net |

| Hydroxylase | Adds a hydroxyl group to deepoxyneoxanthin to form this compound. | Inferred from structural differences between deepoxyneoxanthin and this compound. | researchgate.net |

| RCP1 (R2R3-MYB) | Transcriptional regulator of carotenoid biosynthetic genes in flowers. | Identified in M. lewisii; loss-of-function mutants show reduced carotenoid pigmentation. jst.go.jpnih.gov | jst.go.jpnih.gov |

| RCP2 (TPR protein) | Transcriptional regulator required for carotenoid biosynthesis and chromoplast development. | Identified in Mimulus; mutants have reduced carotenoid levels. nih.gov | nih.gov |

Comparative Biosynthetic Analyses Across Species

Phylogenetic Context of Biosynthesis in Mimulus Species

The distribution of this compound and its precursor deepoxyneoxanthin is not uniform across the genus Mimulus. A phylogenetic analysis of the major clades within the genus reveals a specific pattern of distribution, providing insights into the evolution of their biosynthesis. researchgate.net These unique allenic carotenoids have been identified primarily in species belonging to the Erythranthe section, which includes the model species Mimulus lewisii. researchgate.net

The presence of these pigments in a specific clade suggests that the genetic machinery required for their production either evolved within this lineage or was lost in others. The flowers of 11 Mimulus species were analyzed, and all were found to contain the same five major carotenoids (antheraxanthin, violaxanthin, neoxanthin, deepoxyneoxanthin, and this compound) or a subset thereof. researchgate.net This finding implies a shared foundational pathway that, in certain species, was extended to produce deepoxyneoxanthin and this compound. The close relationship between species possessing these pigments points to a single evolutionary origin for this specific biosynthetic capability within the genus. researchgate.net

Divergence and Convergence in Carotenoid Biosynthesis Pathways

Carotenoid biosynthesis pathways exhibit both divergence and convergence across the plant and algal kingdoms. Divergence is evident in the branching of pathways to produce different classes of carotenoids. A primary point of divergence is the cyclization of lycopene, where lycopene ε-cyclase (LCYE) leads to α-carotene and its derivatives (β,ε-xanthophylls like lutein), while lycopene β-cyclase (LCYB) produces β-carotene and its derivatives (β,β-xanthophylls like zeaxanthin and violaxanthin). researchgate.netjst.go.jp In M. lewisii flowers, the negligible expression of the LCYE gene compared to LCYB channels all precursors into the β-carotene branch, which is a prerequisite for this compound synthesis. researchgate.net

Gene duplication and subsequent neofunctionalization are major drivers of pathway evolution. pnas.org For example, the evolution of enzymes like violaxanthin de-epoxidase-like (VDL) proteins from the photoprotective enzyme violaxanthin de-epoxidase (VDE) enabled the synthesis of allenic carotenoids for light-harvesting in many algae. nih.govresearchgate.net This represents a key divergence, where an ancestral gene involved in stress response was repurposed for a primary metabolic role in photosynthesis.

Convergence can be seen where different lineages independently evolve the ability to produce structurally similar compounds. While this compound is unique to Mimulus, other allenic carotenoids like fucoxanthin and peridinin are found in evolutionarily distant marine algae. pnas.orgpnas.org The synthesis of these molecules in different organisms relies on analogous, though not identical, enzymatic steps, often involving the modification of a common precursor like violaxanthin. nih.govmdpi.com

Biosynthetic Similarities with Other Allenic Carotenoids (e.g., Deepoxyneoxanthin, Fucoxanthin, Peridinin)

The biosynthesis of this compound shares fundamental similarities with the pathways of other important allenic carotenoids, particularly in the formation of the characteristic allene group.

Deepoxyneoxanthin: This carotenoid is consistently found alongside this compound in Mimulus flowers and is considered its direct precursor. researchgate.net Its structure is identical to this compound except for the absence of a hydroxyl group. Therefore, their biosynthetic pathways are intrinsically linked, with the synthesis of deepoxyneoxanthin being the penultimate step before a final hydroxylation yields this compound.

Fucoxanthin: This is the major light-harvesting carotenoid in diatoms and brown algae. pnas.org Its biosynthesis, like that of this compound, originates from the β,β-carotenoid pathway. The pathway proceeds through zeaxanthin and violaxanthin. mdpi.comresearchgate.net A crucial step, similar to the proposed this compound pathway, is the conversion of violaxanthin to the allenic intermediate neoxanthin. nih.govpnas.org From neoxanthin, further enzymatic steps lead to fucoxanthin. frontiersin.org The final step in fucoxanthin synthesis was recently identified as being catalyzed by a carotenoid isomerase-like protein (CRTISO5), which hydrates the precursor phaneroxanthin. nih.gov The involvement of a VDL enzyme to create the initial allenic intermediate from violaxanthin is a key shared feature between the fucoxanthin and proposed this compound pathways. nih.govpnas.org

Peridinin: This is the primary light-harvesting carotenoid in most photosynthetic dinoflagellates. pnas.orgbibliotekanauki.pl It is believed that the peridinin pathway evolved from a modification of an ancestral fucoxanthin biosynthesis pathway. pnas.org The proposed biosynthesis of peridinin also starts from the β,β-branch and proceeds through intermediates like zeaxanthin and neoxanthin. bibliotekanauki.pl A cell-free preparation from the dinoflagellate Amphidinium carterae demonstrated the incorporation of labeled zeaxanthin into neoxanthin and then into diadinoxanthin and peridinin. bibliotekanauki.pl The formation of an allenic intermediate derived from an epoxy-carotenoid is a convergent feature shared among the biosynthetic pathways of this compound, fucoxanthin, and peridinin.

Table 2: Comparison of Allenic Carotenoid Biosynthesis

| Feature | This compound | Fucoxanthin | Peridinin |

|---|---|---|---|

| Organism Type | Flowering plants (Mimulus) | Diatoms, brown algae, haptophytes | Dinoflagellates |

| Pathway Origin | β,β-carotenoid branch | β,β-carotenoid branch | β,β-carotenoid branch |

| Key Precursors | Zeaxanthin, Violaxanthin | Zeaxanthin, Violaxanthin | Zeaxanthin, Violaxanthin |

| Key Allenic Intermediate | Deepoxyneoxanthin (putative), Neoxanthin-like structure | Neoxanthin | Neoxanthin |

| Key Enzyme Type for Allene Formation | Putative NXS or VDL-like enzyme | Violaxanthin de-epoxidase-like (VDL) enzymes | Putative VDL-like enzyme |

| Citations | researchgate.netrhea-db.org | nih.govpnas.orgmdpi.com | nih.govpnas.orgbibliotekanauki.pl |

Genetic and Molecular Regulation of Mimulaxanthin Production

Transcriptional Control of Mimulaxanthin Biosynthetic Genes

Transcriptional control is the principal mechanism for regulating the amount and type of carotenoids, including this compound, produced in the floral tissues of Mimulus. pressbooks.pub This regulation dictates when and where the structural genes of the carotenoid pathway are expressed, ultimately controlling the color patterns that are crucial for attracting pollinators. researchgate.net

The specific carotenoid profile found in Mimulus lewisii flowers, which includes this compound, deepoxyneoxanthin, antheraxanthin (B39726), violaxanthin (B192666), and neoxanthin (B191967), is a direct reflection of the expression levels of the carotenoid biosynthetic genes. nih.gov Analysis of gene expression in the flower reveals a pattern consistent with the accumulation of these specific β-branch xanthophylls. nih.govresearchgate.net

A key branching point in the carotenoid pathway is the cyclization of lycopene (B16060). researchgate.net In M. lewisii flowers, the gene encoding lycopene ε-cyclase (LCYE), which directs the pathway toward α-carotene and lutein, is expressed at very low levels. researchgate.net Conversely, the gene for lycopene β-cyclase (LCYB), which initiates the β-carotene branch, is highly expressed. This transcriptional bias effectively funnels precursors into the β-branch, leading to the production of β-carotene and its subsequent conversion into the xanthophylls that constitute the yellow floral pigment, including this compound. researchgate.net The floral carotenoid composition is consistent with the expression levels of these putative carotenoid biosynthetic genes. nih.gov

Table 1: Expression Profiles of Key Carotenoid Biosynthetic Genes in Mimulus lewisii Flowers

| Gene | Encoded Enzyme | Expression Level in Flower | Impact on Carotenoid Profile |

|---|---|---|---|

| LCYE | Lycopene ε-cyclase | Very Low | Limits production of α-carotene and lutein. |

| LCYB | Lycopene β-cyclase | High | Directs pathway towards β-carotene and its derivatives. |

| BCH | β-carotene hydroxylase | High | Catalyzes the conversion of β-carotene to zeaxanthin (B1683548). |

| ZEP | Zeaxanthin epoxidase | High | Catalyzes the conversion of zeaxanthin to violaxanthin, a precursor for other xanthophylls. |

| NSY | Neoxanthin synthase | High | Involved in the final steps of xanthophyll synthesis, leading to neoxanthin and potentially this compound. |

The accumulation of xanthophylls, the class of carotenoids to which this compound belongs, is heavily dependent on the upregulation of genes downstream of β-carotene. The enzymes β-carotene hydroxylase (BCH) and zeaxanthin epoxidase (ZEP) are critical in this part of the pathway. Studies have shown that these enzymes work in a coordinated manner to drive the accumulation of downstream carotenoids. researchgate.net

ZEP, in particular, plays a crucial role by catalyzing the conversion of zeaxanthin into antheraxanthin and subsequently into violaxanthin. frontiersin.org Loss of ZEP function in other plant species has been shown to cause a buildup of zeaxanthin, highlighting its importance in positively regulating the accumulation of its products. frontiersin.org In various plants, the upregulation of ZEP is directly correlated with an increase in violaxanthin content, which is a key precursor in the pathway that also forms neoxanthin, deepoxyneoxanthin, and this compound. frontiersin.orgmdpi.com Therefore, the high expression and activity of genes like BCH and ZEP are essential for the significant accumulation of the specific xanthophylls that color Mimulus flowers.

The coordinated expression of carotenoid biosynthetic genes is orchestrated by regulatory proteins known as transcription factors, which bind to specific DNA sequences called regulatory elements (such as promoters and enhancers) to activate or repress gene transcription. bioninja.com.augenexplain.comwikipedia.org In Mimulus, several key transcriptional regulators have been identified that act as master switches for the entire carotenoid pathway in floral tissues.

Two of the most significant regulators identified in Mimulus lewisii are REDUCED CAROTENOID PIGMENTATION 1 (RCP1) and REDUCED CAROTENOID PIGMENTATION 2 (RCP2). capes.gov.brbiorxiv.org

RCP1 is an R2R3-MYB transcription factor. capes.gov.brnih.gov Loss-of-function mutations in the RCP1 gene result in a dramatic, coordinated downregulation of all carotenoid biosynthetic genes expressed in the flower's nectar guides. capes.gov.brfrontiersin.org This leads to a significant reduction in total carotenoid content. nih.gov Conversely, overexpression of RCP1 in a mutant background can restore carotenoid production. capes.gov.br This demonstrates that RCP1 is a key positive regulator necessary for carotenoid pigmentation in Mimulus flowers. capes.gov.brfrontiersin.org

RCP2 is a tetratricopeptide repeat (TPR) protein. biorxiv.orgoup.com Similar to rcp1 mutants, plants with a loss-of-function mutation in RCP2 show a severe downregulation of the entire carotenoid biosynthetic pathway and a lack of yellow pigmentation. oup.complantae.org RCP2 is believed to regulate the expression of carotenoid genes through a process linked to the development of chromoplasts, the organelles where carotenoids are stored. oup.complantae.org Experiments show that RCP2 is both necessary and sufficient for carotenoid accumulation in floral tissues. plantae.org

These two transcription factors appear to regulate the carotenoid pathway independently of each other. biorxiv.orgfrontiersin.org In addition to these protein-based regulators, a non-coding gene locus named YELLOW UPPER (YUP) has been identified as a key element in controlling carotenoid deposition in the petal lobes of Mimulus. nih.govwashington.edu The dominant allele of YUP contains an inverted repeat that produces small interfering RNAs (siRNAs). nih.gov These siRNAs act to repress a master regulator of carotenoid pigmentation, preventing the accumulation of yellow carotenoids in the pink petal lobes of M. lewisii and contributing to the diversification of flower color. nih.gov

Table 2: Key Transcription Factors Regulating Carotenoid Biosynthesis in Mimulus

| Regulator | Gene/Protein Type | Function | Effect of Loss-of-Function |

|---|---|---|---|

| RCP1 | R2R3-MYB Transcription Factor | Positive regulator | Downregulation of all carotenoid biosynthetic genes; reduced carotenoid content. capes.gov.brnih.gov |

| RCP2 | Tetratricopeptide Repeat (TPR) Protein | Positive regulator | Drastic downregulation of the entire carotenoid biosynthetic pathway; impaired chromoplast development. biorxiv.orgoup.com |

| YUP | Non-coding RNA (siRNA-producing locus) | Negative regulator | Allows carotenoid deposition in petal lobes (in recessive state); contributes to red/yellow coloration in M. cardinalis. nih.gov |

Upregulation of Specific Genes (e.g., BCH, ZEP) and its Impact on Accumulation

Genomic Resources and Molecular Genetic Approaches

The identification and characterization of the genes and regulatory networks controlling this compound production have been greatly accelerated by the development of powerful genomic and molecular tools for the Mimulus system.

The genus Mimulus has become a prominent model system for evolutionary and ecological genetics, partly due to the availability of extensive genomic resources. doe.gov Complete genome sequences have been generated for key species, including Mimulus guttatus, M. lewisii, and M. cardinalis. washington.edudoe.govwashington.edu

These sequenced genomes are invaluable resources that have enabled researchers to:

Rapidly identify candidate genes underlying specific traits through mapping studies. washington.edu

Pinpoint mutations responsible for mutant phenotypes by comparing mutant and wild-type sequences. biorxiv.orgwashington.edu

Perform comparative genomics to understand how gene families, such as those in the carotenoid pathway, have evolved across different species. nih.gov

Design gene-specific primers and probes for expression analyses (e.g., RT-PCR, RNA-seq) and constructs for transgenic experiments. nih.gov

The availability of a high-quality reference genome for M. guttatus, for example, has facilitated the mapping of quantitative trait loci (eQTLs) that influence gene expression across the genome. nih.gov This integrated genomic and ecological approach makes Mimulus an exceptionally powerful system for dissecting the genetic basis of adaptive traits like flower color. washington.edudoe.gov

Table 3: Genomic Resources for Mimulus Carotenoid Research

| Species | Genome Status | Relevance to Carotenoid Research |

|---|---|---|

| Mimulus guttatus | Fully assembled reference genome | Provides a scaffold for mapping genes and regulatory elements; enables population genomics and eQTL studies. doe.govnih.gov |

| Mimulus lewisii | Complete short-read genome sequence | Key species for studying this compound; allows identification of genes (RCP1, RCP2) and regulatory loci (YUP) controlling floral carotenoids. washington.eduwashington.edu |

| Mimulus cardinalis | Complete short-read genome sequence | Sister species to M. lewisii with different pigmentation (red carotenoids); enables comparative studies of the evolution of carotenoid regulation. nih.govwashington.edu |

A cornerstone of genetic research in Mimulus is the use of forward genetics (mutant analysis) and reverse genetics (transgenic experiments) to determine gene function. washington.edu

Mutant Analysis: Researchers have used chemical mutagens like ethyl methanesulfonate (B1217627) (EMS) to induce random mutations in the Mimulus genome. biorxiv.org By screening thousands of plants for altered flower color, they have isolated mutants with defects in carotenoid production. capes.gov.brplantae.org The subsequent mapping and sequencing of the mutated gene, as was done to identify RCP1 and RCP2, provides direct evidence of that gene's role in the pathway. capes.gov.brbiorxiv.org For instance, the guideless mutant in M. lewisii, which lacks the yellow nectar guides, was analyzed to identify a MIXTA-like R2R3 MYB gene controlling both cell shape and carotenoid pigmentation. washington.edu

Transgenic Experiments: The ability to create genetically modified (transgenic) Mimulus plants allows for rigorous testing of gene function. washington.eduwashington.edu

RNA interference (RNAi): This technique is used to "knock down" or reduce the expression of a specific gene. For example, creating RNAi transgenic plants that silenced RCP1 or RCP2 successfully replicated the mutant phenotype, confirming that the loss of that specific gene's function was responsible for the lack of carotenoids. capes.gov.brbiorxiv.org

Overexpression/Complementation: In this approach, a gene is introduced and expressed at high levels. When the RCP1 gene was overexpressed in an rcp1 mutant background, it restored carotenoid production, confirming its function as a positive regulator. capes.gov.brnih.gov Similarly, engineering plants to produce extra RCP2 protein caused normally white floral organs to turn yellow, demonstrating that RCP2 is sufficient to drive carotenoid pigmentation. plantae.org

These functional genetic tools have been indispensable for moving from a list of candidate genes to a functional understanding of the molecular network controlling this compound biosynthesis. washington.edu

Table 4: Examples of Gene Function Characterization in Mimulus

| Gene | Experimental Method | Species | Observed Phenotype/Result |

|---|---|---|---|

| RCP1 | EMS Mutant Analysis | M. lewisii | Reduced carotenoid content in flowers due to downregulation of biosynthetic genes. capes.gov.br |

| RCP1 | RNAi Knockdown | M. lewisii | Phenotype recapitulated the rcp1 mutant, confirming gene identity. nih.gov |

| RCP1 | Overexpression | M. lewisii | Restored carotenoid production in the rcp1 mutant background. capes.gov.br |

| RCP2 | EMS Mutant Analysis | M. lewisii | Complete lack of yellow pigments and creamy yellow color in the corolla throat. oup.com |

| RCP2 | RNAi Knockdown | M. lewisii | 96% of transgenic plants closely resembled the rcp2 mutant phenotype. biorxiv.orgoup.com |

| GUIDELESS | EMS Mutant Analysis | M. lewisii | Lacked yellow color and trichomes in the nectar guides. washington.edu |

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| Antheraxanthin |

| β-carotene |

| α-carotene |

| Deepoxyneoxanthin |

| Lutein |

| Lycopene |

| This compound |

| Neoxanthin |

| Violaxanthin |

Genetic Mapping and Quantitative Trait Loci (QTL) Analysis related to Carotenoid Content

Genetic mapping and the identification of quantitative trait loci (QTL) have been instrumental in dissecting the genetic architecture of carotenoid content, including the precursors to this compound, in Mimulus. QTL analysis in hybrid populations of Mimulus has successfully identified specific genomic regions that are associated with variations in floral carotenoid pigmentation.

In a study involving a cross between Mimulus cupreus and M. luteus var. variegatus, a major QTL responsible for the intensity of yellow carotenoid pigmentation was pinpointed. biorxiv.orgbiorxiv.org This QTL contains a key candidate gene, Beta-Carotene (B85742) Hydroxylase 1 (BCH1). biorxiv.orgbiorxiv.org The rationale for its candidacy is twofold: firstly, genotypes with dark yellow petals, such as the M. cupreus parent, show an accumulation of xanthophylls downstream of beta-carotene, with a corresponding absence of beta-carotene itself. Conversely, lighter yellow flowers have a different carotenoid profile. biorxiv.org Secondly, BCH is a critical enzyme that influences the balance between beta-carotene and its hydroxylated derivatives and has been identified as a major determinant of total carotenoid content in other plant species. biorxiv.org

Further research in Mimulus has identified other key regulatory genes. For instance, the Reduced Carotenoid Pigmentation 1 (RCP1) gene, an R2R3-MYB transcription factor, was identified through the analysis of a chemically induced mutant of Mimulus lewisii. nih.govfrontiersin.org Loss-of-function mutations in RCP1 lead to a significant downregulation of all carotenoid biosynthetic genes and a reduction in the carotenoid content in the flowers. nih.govfrontiersin.org Another crucial regulator, Reduced Carotenoid Pigmentation 2 (RCP2), a tetratricopeptide repeat (TPR) protein, also plays a vital role. plantae.orgbiorxiv.org Disrupting RCP2 results in a drastic loss of carotenoids in the flowers due to the downregulation of carotenoid enzyme genes and abnormal development of chromoplasts, the organelles where carotenoids are stored. plantae.orgbiorxiv.org

These findings highlight that the variation in carotenoid content is often controlled by a few major QTLs, which house important regulatory and structural genes. The identification of these QTLs and the underlying genes provides a foundation for understanding the precise molecular mechanisms that govern the production of this compound and other carotenoids in Mimulus.

**Table 1: Key Genes and QTLs Associated with Carotenoid Content in *Mimulus***

| Gene/QTL | Type | Function | Species Studied |

|---|---|---|---|

| BCH1 QTL | Quantitative Trait Locus | Contains the Beta-Carotene Hydroxylase 1 gene, influencing yellow pigment intensity. biorxiv.org | M. cupreus x M. luteus var. variegatus biorxiv.orgbiorxiv.org |

| RCP1 | R2R3-MYB Transcription Factor | Positively regulates the expression of carotenoid biosynthetic genes. nih.govfrontiersin.org | M. lewisii nih.govfrontiersin.org |

| RCP2 | Tetratricopeptide Repeat (TPR) Protein | Necessary for the expression of carotenoid biosynthetic genes and proper chromoplast development. plantae.orgbiorxiv.org | M. lewisii, M. verbenaceus biorxiv.org |

Evolutionary Genetics of this compound Biosynthesis

Gene Duplication and Functional Diversification

Gene duplication is a fundamental evolutionary process that generates new genetic material, paving the way for the evolution of novel functions. wikipedia.org In the genus Mimulus, gene duplication has played a significant role in the evolution of floral pigmentation pathways, including those leading to the production of carotenoids like this compound.

The R2R3-MYB family of transcription factors, which are known to regulate the anthocyanin and carotenoid biosynthetic pathways, provides a clear example of this process in Mimulus. core.ac.uk Phylogenetic analysis has revealed that within the Mimulus lineage, there has been a notable expansion of anthocyanin-related MYB genes. For instance, Mimulus guttatus possesses five MYB genes that are clustered together, suggesting they arose from recent tandem duplications. core.ac.uk The Chilean Mimulus species, which are recently tetraploid, have an even greater number of these MYB paralogs. core.ac.uk

This duplication of regulatory genes creates genetic redundancy. wikipedia.org One copy of the gene can maintain its original function, while the duplicate copy is released from strong selective pressure and is free to accumulate mutations. These mutations can lead to several outcomes:

Neofunctionalization: The duplicated gene acquires a completely new function. nih.gov

Subfunctionalization: The original functions of the ancestral gene are partitioned between the two duplicate copies. nih.gov This can occur, for example, through the evolution of tissue-specific expression patterns. core.ac.uk

Hypofunctionalization: Both copies experience a reduction in expression, requiring both to be maintained to produce a sufficient amount of the gene product. nih.gov

In Mimulus, the duplication of regulatory genes like the MYBs likely facilitated the evolution of diverse floral colors and patterns. core.ac.uk By allowing for the fine-tuning of gene expression in different floral tissues, these duplicated genes could have contributed to the evolution of the specific expression patterns required for the biosynthesis of complex carotenoids such as this compound. The presence of multiple, functionally diverse copies of regulatory genes provides the raw material for evolutionary innovation in floral pigmentation.

Table 2: Fates of Duplicated Genes in Evolution

| Fate | Description |

|---|---|

| Neofunctionalization | The duplicated gene acquires a novel function. nih.gov |

| Subfunctionalization | The ancestral functions are divided between the two gene copies. nih.gov |

| Hypofunctionalization | Both copies have reduced expression and are needed to maintain the original level of function. nih.gov |

| Deletion | One copy of the gene is lost, returning it to a single-copy state. nih.gov |

Adaptive Evolution of Carotenoid Pathways in Response to Environmental Pressures

The evolution of carotenoid biosynthetic pathways in Mimulus is intricately linked to adaptive responses to various environmental pressures, most notably the selection exerted by different pollinators. researchgate.net Flower color is a key component of a plant's pollination syndrome, a suite of traits that has evolved to attract specific pollinators. oup.com

In Mimulus, there have been multiple independent shifts in flower color, often corresponding to shifts between bee and hummingbird pollination. researchgate.netuconn.edu Bee-pollinated species typically have yellow or pink/purple flowers, while hummingbird-pollinated species often display red or orange flowers, a result of the combination of carotenoids and anthocyanins. researchgate.netuconn.edu The yellow coloration is primarily due to carotenoids, including this compound.

The "adaptive landscape" model provides a framework for understanding these evolutionary transitions. uconn.edu Different flower colors can be viewed as "adaptive peaks," with intermediate phenotypes potentially representing "adaptive valleys" of lower fitness. uconn.edu For instance, bees perceive yellow and purple/pink colors well, but have difficulty with red-orange hues, making the transition between these color morphs challenging. uconn.edu

Research in Mimulus suggests a hypothesis of "instantaneous adaptive peak shift," where a single genetic switch can control the transition between adaptive phenotypes without producing less-fit intermediates. uconn.edu This could be achieved by a master regulatory gene that simultaneously activates one pigment pathway while repressing another. The RCP1 gene, for example, has been shown to not only upregulate carotenoid biosynthesis but can also lead to a decrease in anthocyanin production. nih.gov

Furthermore, studies comparing red-flowered Mimulus species with their yellow-flowered morphs have revealed convergent evolution. biorxiv.org In at least two independent instances, the shift to yellow flowers involved not only the loss of anthocyanins but also an increase in the production of the same carotenoid pigments, including violaxanthin, neoxanthin, and this compound. biorxiv.org This increase was associated with the upregulation of the same carotenoid biosynthesis genes, BCH and ZEP (Zeaxanthin epoxidase). biorxiv.org This demonstrates how environmental pressures, in this case, selection by pollinators, can drive the repeated evolution of similar biochemical pathways, leading to the accumulation of specific carotenoids like this compound.

Ecological and Physiological Functions of Mimulaxanthin

Role in Plant Photobiology

As a carotenoid, mimulaxanthin is integral to the photosynthetic processes within plant cells. uconn.eduresearchgate.netresearchgate.net Carotenoids are essential components of the photosynthetic apparatus, where they perform critical dual functions: capturing light energy and protecting the system from light-induced damage. uconn.eduresearchgate.netresearchgate.netnih.gov

Perhaps the most critical role of xanthophylls is photoprotection, shielding the photosynthetic machinery from photo-oxidative damage caused by excess light. researchgate.netresearchgate.netpnas.orgnih.gov When plants absorb more light energy than they can use for carbon fixation, the excess energy can lead to the formation of highly reactive and damaging molecules, such as singlet oxygen. nih.govwikipedia.org Carotenoids, including this compound, are indispensable in preventing this damage. researchgate.netresearchgate.net They are highly efficient at quenching triplet chlorophyll (B73375) molecules, which are precursors to singlet oxygen formation, thereby minimizing oxidative stress on the thylakoid membrane. nih.govacs.org The importance of this protective function is highlighted by the fact that plants unable to synthesize carotenoids are extremely sensitive to high light and suffer from photo-oxidative bleaching. pnas.org

Function in Photoprotection of Photosynthetic Apparatus

Contribution to Floral Pigmentation and Pollinator Ecology

In flowers, carotenoids like this compound take on a secondary function as pigments that are critical for the plant's reproductive success by mediating interactions with animal pollinators. uconn.edunih.gov

This compound is a key pigment contributing to the yellow coloration in the flowers of certain Mimulus species. researchgate.net For instance, in Mimulus lewisii, the yellow nectar guides on the lower petal lobes owe their color to carotenoids, with this compound and its precursor, deepoxyneoxanthin, being the most abundant. researchgate.netresearchgate.net This is a result of the localized expression of carotenoid biosynthesis genes in the floral tissue. researchgate.net The accumulation of these yellow pigments, often in combination with or in contrast to other pigments like anthocyanins, creates specific floral patterns that act as visual signals to pollinators. nih.govnih.gov In some monkeyflower species, naturally-occurring yellow-flowered variants have arisen from typically red-flowered populations, a shift driven by changes in pigment composition where anthocyanins are lost and carotenoids like this compound become the dominant pigment. biorxiv.orgnih.gov

Table 1: Carotenoid Composition in Floral Tissues of Select Mimulus Species

This table summarizes the relative abundance of key carotenoids, including this compound, found in the petal lobes of different Mimulus flowers. The data highlights how variations in pigment composition create different floral colors.

| Species/Morph | Dominant Floral Color | Key Carotenoids Present | Relative this compound Abundance | Reference |

| Mimulus lewisii | Pink with Yellow Nectar Guides | Antheraxanthin (B39726), Violaxanthin (B192666), Deepoxyneoxanthin, this compound | High in nectar guides | researchgate.net |

| Mimulus cardinalis (Red morph) | Red | Anthocyanins, β-carotene | Low/Absent | researchgate.netbiorxiv.org |

| Mimulus cardinalis (Yellow morph) | Yellow | Antheraxanthin, this compound | High | nih.govbiorxiv.org |

| Mimulus verbenaceus (Yellow morph) | Yellow | Antheraxanthin, this compound | High | nih.govbiorxiv.org |

The floral colors produced by pigments like this compound are not arbitrary; they are crucial for attracting specific pollinators. scielo.br The evolution of floral color in Mimulus is tightly linked to pollinator shifts. researchgate.net For example, red-flowered species like Mimulus cardinalis are typically adapted for hummingbird pollination, while the appearance of yellow-flowered morphs represents a shift towards bee pollination. biorxiv.orgnih.gov Studies have shown that bumblebees (Bombus sp.) show a strong preference for these yellow flowers over the red ones. biorxiv.orgnih.gov This shift in pollinator preference is a powerful selective force, potentially leading to reproductive isolation and speciation. nih.gov The yellow visual signal, produced by carotenoids including this compound, is a key trait in this ecological interaction, effectively attracting bumblebees and influencing their foraging behavior. researchgate.netnih.govnih.gov

Table 2: Pollinator Preference in Mimulus Color Morphs

This table illustrates the documented preference of bumblebees for yellow-flowered Mimulus morphs, where this compound is a key pigment, compared to their red-flowered counterparts.

| Floral Morph Comparison | Dominant Pollinator for Red Morph | Dominant Pollinator for Yellow Morph | Observed Bumblebee Behavior | Reference |

| M. cardinalis (Red vs. Yellow) | Hummingbirds | Bumblebees | Strong preference for yellow flowers | biorxiv.orgnih.gov |

| M. verbenaceus (Red vs. Yellow) | Hummingbirds | Bumblebees | Strong preference for yellow flowers | biorxiv.orgnih.gov |

| Hybrid Mimulus (Red vs. Yellow/Spotted) | Hummingbirds | Bumblebees | Increased visitation to hybrid flowers with carotenoid spotting | researchgate.net |

Adaptive Significance in Pollination Syndromes

The vibrant yellow hues of many flowers, crucial for attracting specific pollinators, are often due to the presence of carotenoid pigments. In the genus Mimulus (monkeyflowers), this compound is a key carotenoid that plays a significant role in floral coloration and, consequently, in pollination syndromes. Pollination syndromes are suites of floral traits, including color, that have evolved in response to selection by different types of pollinators.

In Mimulus, flower colors are primarily determined by two classes of pigments: anthocyanins, which produce red to purple colors, and carotenoids, which are responsible for yellow and orange shades. researchgate.net The presence and concentration of this compound can therefore dictate the floral color, influencing which pollinators are attracted to the flower.

Research on Mimulus species has revealed that shifts in flower color are often linked to shifts in pollinators. For instance, transitions from bee to hummingbird pollination are frequently associated with a move from yellow/pink flowers to red flowers. This color change is achieved by altering the levels of both carotenoids and anthocyanins. researchgate.net Specifically, naturally occurring yellow-flowered variants of otherwise red, hummingbird-pollinated species like Mimulus cardinalis and Mimulus verbenaceus have been observed. nih.gov These yellow morphs show a significant increase in carotenoids, including this compound, and a reduction in anthocyanins. nih.govresearchgate.net

Studies have shown that bumblebees, a common pollinator for many Mimulus species, exhibit a strong preference for these yellow flowers over their red counterparts. nih.gov This preference suggests that the increased production of this compound in these yellow morphs is an adaptive trait that facilitates a shift in pollinators from hummingbirds to bees. nih.gov This shift can be a crucial first step in the process of speciation, as it can lead to reproductive isolation between the different color morphs. nih.gov

The evolution of these yellow-flowered morphs appears to have occurred independently in different species, yet through convergent biochemical pathways involving the upregulation of carotenoid biosynthesis genes. researchgate.net This convergence highlights the adaptive importance of this compound in shaping pollination syndromes within the Mimulus genus.

This compound in Plant Stress Responses

General Carotenoid Roles in Oxidative Stress Mitigation

Carotenoids, as a class of pigments, are fundamental to a plant's ability to cope with various environmental stresses, particularly oxidative stress. researchgate.netresearchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify these harmful molecules. tandfonline.com ROS, such as singlet oxygen and free radicals, can cause significant damage to cellular components, including lipids, proteins, and DNA. tandfonline.comnih.gov

Carotenoids play several key roles in mitigating oxidative stress:

Light Harvesting and Energy Dissipation: In the photosynthetic apparatus, carotenoids act as accessory pigments, absorbing light energy and transferring it to chlorophylls (B1240455). nih.gov However, under conditions of excess light, they are crucial for dissipating this surplus energy as heat through a process called non-photochemical quenching. tandfonline.commdpi.com This prevents the formation of harmful ROS that can result from an over-excited photosynthetic system. mdpi.com

Scavenging of Reactive Oxygen Species: Carotenoids can directly quench singlet oxygen and scavenge other free radicals, thereby neutralizing their damaging effects. researchgate.netresearchgate.netmdpi.com This antioxidant activity helps to protect the photosynthetic machinery and other cellular components from photo-oxidative damage. nih.govmdpi.com

Membrane Stability: By reacting with the products of lipid peroxidation, carotenoids help to stabilize cellular membranes under stress conditions. researchgate.net

The production and composition of carotenoids in a plant can change in response to various environmental stressors, highlighting their dynamic role in stress adaptation. researchgate.net

Potential Specific Involvement in Environmental Acclimation

While the general roles of carotenoids in stress responses are well-established, the specific functions of individual carotenoids like this compound are still being investigated. However, given its structure and presence in plants, it is plausible that this compound contributes to environmental acclimation in ways similar to other xanthophylls.

Xanthophylls, the oxygenated derivatives of carotenes, are particularly important in the xanthophyll cycle. This cycle helps plants adapt to fluctuating light conditions by converting violaxanthin to zeaxanthin (B1683548), which aids in the dissipation of excess light energy. science.gov Although this compound is not a direct component of the primary xanthophyll cycle, its biosynthesis is linked to this pathway. researchgate.net

The accumulation of specific carotenoids can be induced by various environmental cues. For example, in some plants, blue light and treatment with sugars like sucrose (B13894) can lead to an increase in carotenoid content. science.gov This suggests that the biosynthesis of carotenoids, potentially including this compound, is regulated in response to environmental signals, allowing the plant to acclimate to changing conditions.

Furthermore, some carotenoid derivatives act as signaling molecules in stress response pathways. cabidigitallibrary.org For instance, the plant hormone abscisic acid (ABA), which is crucial for regulating responses to stresses like drought and salinity, is synthesized from the cleavage of certain carotenoids. researchgate.netcabidigitallibrary.org The biosynthetic pathway of this compound is connected to the precursors of ABA, suggesting a potential, albeit indirect, role in these broader stress response networks. science.govresearchgate.net

While direct evidence for the specific involvement of this compound in environmental acclimation is still emerging, its chemical nature as a xanthophyll and its biosynthetic relationship to other stress-responsive carotenoids strongly suggest that it plays a role in the plant's ability to adapt to its environment.

Advanced Analytical Methodologies in Mimulaxanthin Research

Chromatographic Techniques for Mimulaxanthin Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. openaccessjournals.com For carotenoids like this compound, which often exist in intricate biological matrices alongside other pigments, chromatographic methods are indispensable. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of carotenoids due to its high precision and ability to effectively separate individual compounds. openaccessjournals.commdpi.com It is a staple in pharmaceutical manufacturing for ensuring product purity and is also used in medical diagnostics and food production. chromatographytoday.comnews-medical.net HPLC has been instrumental in the study of this compound, particularly in its identification and quantification in the flowers of Mimulus species. nih.gov

In a detailed study of Mimulus lewisii flowers, HPLC analysis revealed the presence of five major carotenoids: antheraxanthin (B39726), violaxanthin (B192666), neoxanthin (B191967), and the unique allenic carotenoids, deepoxyneoxanthin and this compound. nih.gov The separation is typically achieved using a reverse-phase C18 column with a gradient elution system. mdpi.commdpi.com For instance, a gradient of methanol (B129727) and an aqueous solution can effectively separate the various carotenoid components. mdpi.com The identification of peaks is confirmed by comparing retention times with standards and by using techniques like mass spectrometry for further structural confirmation. researchgate.net HPLC can also differentiate between cis- and trans-isomers of the same carotenoid, which may appear as separate peaks in the chromatogram. researchgate.net

The following table summarizes the HPLC-based identification of major carotenoids in Mimulus lewisii flowers, including this compound.

| Peak Number | Tentative Identification | Isomer |

| 1 | Antheraxanthin | cis-isomer |

| 2 | Violaxanthin | Not specified |

| 3 | Antheraxanthin | trans-isomer |

| 4 | This compound | Not specified |

| 5 | Neoxanthin | Not specified |

| 6 | Deepoxyneoxanthin | Not specified |

| 7 & 8 | Unidentified | Not specified |

This table is based on findings from a study characterizing the floral carotenoid composition of Mimulus lewisii. researchgate.net

Ultra High-Performance Liquid Chromatography (UHPLC)

Ultra High-Performance Liquid Chromatography (UHPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), resulting in significantly faster analysis times and higher resolution. eag.comlabcompare.com This technique operates at much higher pressures than conventional HPLC. eag.com The enhanced separation efficiency and speed of UHPLC make it highly suitable for the complex analysis of natural products, including carotenoids. americanpharmaceuticalreview.com

While specific published research focusing solely on the application of UHPLC for this compound is not widely available, the general advantages of UHPLC for carotenoid analysis are well-recognized. researchgate.net UHPLC systems, often coupled with mass spectrometry (UHPLC-MS), provide a powerful tool for the rapid and reliable determination of compounds like this compound in complex biological samples. americanpharmaceuticalreview.comchromatographyonline.com The increased throughput and resolving power of UHPLC are particularly beneficial for detailed metabolic profiling and biosynthetic studies in plants. americanpharmaceuticalreview.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of TLC that offers improved separation efficiency, higher sensitivity, and faster analysis times. mdpi.com It utilizes plates with smaller particle sizes and thinner layers, leading to more compact spots and reduced diffusion. HPTLC is a cost-effective and straightforward method often employed for the preliminary screening and qualitative analysis of carotenoids. mdpi.comresearchgate.net

In carotenoid research, HPTLC on silica (B1680970) gel plates is commonly used. mdpi.comacademicjournals.org The separation of compounds is achieved using a specific mobile phase, and the resulting spots are visualized under UV light or with specific staining reagents. academicjournals.org While HPLC is generally more accurate for quantitative analysis, HPTLC serves as an effective tool for rapid qualitative assessment. nih.gov For instance, HPTLC has been successfully used to characterize carotenoid profiles in various plant extracts. academicjournals.org The coupling of HPTLC with mass spectrometry (HPTLC-MS) further enhances its capability for compound identification. academicjournals.org

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are vital for elucidating the structural and chemical properties of molecules like this compound. These methods provide detailed information about molecular weight, fragmentation patterns, and vibrational modes.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify compounds in a sample. It is a highly sensitive method that can determine the molecular weight of a compound and provide structural information through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. bibliotekanauki.pl

LC-MS has been crucial in the characterization of this compound. In studies of Mimulus species, LC-MS was used to confirm the identity of the carotenoids separated by HPLC. nih.gov The mass spectrometer provides the molecular weight of each compound as it elutes from the HPLC column, and tandem MS (MS/MS) can be used to obtain fragmentation patterns that are characteristic of specific molecular structures. nih.govnih.gov For this compound, mass spectrometry data, in conjunction with chromatographic and other spectroscopic data, provides definitive identification. nih.govresearchgate.net

Raman Spectroscopy for Carotenoid Analysis

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure of a sample. mdpi.comnih.gov It is particularly well-suited for the analysis of carotenoids due to the strong Raman signal generated by their conjugated polyene chain. mdpi.com This makes it possible to detect carotenoids even at very low concentrations in complex biological matrices. techscience.com

The Raman spectrum of a carotenoid is characterized by several strong peaks, most notably the C=C stretching vibration (ν1) around 1500–1550 cm⁻¹, the C-C stretching vibration (ν2) around 1150–1170 cm⁻¹, and the C-CH₃ deformation (ν3) around 1000–1005 cm⁻¹. techscience.com The exact positions of these peaks can provide information about the specific carotenoid present. spectroscopyonline.com

While specific Raman studies on this compound are not extensively documented, the technique has been widely applied to the analysis of other carotenoids in various biological systems, including plants, microorganisms, and human tissues. nih.govnih.govnih.gov Its non-destructive nature makes it an excellent tool for in situ and in vivo studies of carotenoid distribution and changes during biological processes like fruit ripening. nih.govubiquitypress.com However, a limitation of Raman spectroscopy is that it may be difficult to unambiguously discriminate between individual carotenoids in a complex mixture of similar compounds without the aid of other techniques like HPLC. nih.gov

The following table highlights the characteristic Raman bands for carotenoids.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |

| ν1 | 1500 - 1550 | C=C stretching in the polyene chain |

| ν2 | 1150 - 1170 | C-C stretching in the polyene chain |

| ν3 | 1000 - 1005 | C-CH₃ in-plane rocking motions |

This table summarizes the key Raman spectral features characteristic of carotenoids. techscience.com

UV-Vis Spectroscopy in Research Contexts

In the context of this compound research, UV-Vis spectroscopy is a primary tool for its initial identification in extracts from Mimulus species. While high-performance liquid chromatography (HPLC) separates the complex mixture of pigments, the UV-Vis detector provides the spectral data necessary for provisional identification. nih.govresearchgate.net The spectrum of a carotenoid extract typically shows a three-peaked shape between 400 and 500 nm. cirad.fr The precise position of these peaks can shift based on the solvent used, with solvent polarity affecting the absorption maxima. fdbio-rptu.de

Research on the floral pigments of Mimulus lewisii has used UV-Vis data to distinguish this compound from its proposed precursors and other related xanthophylls present in the petals. nih.govresearchgate.net For example, the λmax of this compound can be compared to that of neoxanthin and violaxanthin to confirm its identity post-separation. researchgate.net This comparative analysis is crucial for understanding the pigment profile of different Mimulus species and for studies investigating the genetic control of the carotenoid biosynthesis pathway. nih.gov

| Carotenoid | Typical UV-Vis Absorption Maxima (λmax) in Ethanol (nm) | Reference |

|---|---|---|

| This compound | (415), 439, 468 | nih.govresearchgate.net |

| Antheraxanthin | (422), 447, 476 | researchgate.net |

| Violaxanthin | (417), 440, 470 | fdbio-rptu.de |

| Neoxanthin | (415), 438, 467 | fdbio-rptu.de |

| Lutein | (425), 446, 476 | fdbio-rptu.de |

| β-Carotene | (428), 453, 482 | nih.gov |

Note: Values in parentheses indicate a spectral shoulder rather than a distinct peak. λmax values can vary slightly depending on the solvent and instrument.

Isotopic Labeling and Tracer Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors through a biosynthetic pathway, providing definitive evidence for specific biochemical reactions. researchgate.netnih.gov This methodology involves supplying an organism with a substrate enriched with a stable (non-radioactive) isotope, such as Carbon-13 (¹³C) or Deuterium (²H), and then analyzing the final products to determine the position and extent of isotope incorporation. nih.govharvestplus.org

In carotenoid research, isotopic labeling has been fundamental in establishing the methylerythritol 4-phosphate (MEP) pathway as the primary source of isoprenoid precursors in plant plastids, where carotenoids are synthesized. imrpress.comrsc.org Studies using ¹³C-labeled glucose or pyruvate (B1213749) have allowed scientists to follow the flow of carbon atoms into the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), and subsequently into the C40 carotenoid backbone. nih.govnih.gov

While specific tracer studies for the final biosynthetic steps to this compound have not been detailed, the principles are directly applicable. The biosynthesis of its precursors, violaxanthin and neoxanthin, has been investigated using these methods. aocs.org For example, pulse-chase experiments using ¹³CO₂ can reveal the turnover rates of different carotenoids in living plant tissues. nih.gov Such an approach could be used to elucidate the conversion of neoxanthin to deepoxyneoxanthin and subsequently to this compound in Mimulus flowers. By providing ¹³CO₂ and analyzing the mass shifts in the carotenoid pool over time using liquid chromatography-mass spectrometry (LC-MS), researchers could confirm the precursor-product relationships and determine the kinetics of these unique enzymatic steps. nih.gov

| Isotope | Common Precursor Molecule | Purpose in Carotenoid Research | Reference |

|---|---|---|---|

| Carbon-13 (¹³C) | ¹³CO₂, [¹³C]-Glucose, [¹³C]-Pyruvate | Tracing carbon flow through the MEP pathway to identify intermediates and final products. Essential for metabolic flux analysis. | nih.govnih.govnih.gov |

| Deuterium (²H) | ²H₂O, [²H]-labeled substrates | Probing reaction mechanisms, particularly those involving hydrogen abstraction or addition. Used in human and animal metabolic studies. | researchgate.netnih.gov |

| Nitrogen-15 (¹⁵N) | [¹⁵N]-Ammonium salts | Used for labeling nitrogen-containing compounds; less direct for carotenoids but can be used in broader metabolic studies of the organism. | nih.gov |

| Carbon-14 (¹⁴C) | ¹⁴CO₂, [¹⁴C]-Acetate | Historically used as a radioactive tracer to outline major metabolic pathways, such as the turnover of carotenoids in mature leaves. | harvestplus.orgaocs.org |

Advanced Microscopic and Imaging Techniques for Cellular Localization Studies

Determining the precise subcellular location of pigments like this compound is crucial for understanding their biological function. Advanced microscopic techniques offer the ability to visualize the distribution of specific molecules within living or fixed cells with high spatial resolution. frontiersin.org

Confocal Raman Microscopy (CRM) is a particularly powerful non-destructive technique for localizing carotenoids. nih.gov It combines the spatial resolution of a confocal microscope with the chemical specificity of Raman spectroscopy. Carotenoids produce very strong Raman signals due to the vibrations of their conjugated C=C and C-C bonds, creating a unique spectral fingerprint. nih.govmdpi.com By scanning a laser across a cell and collecting the Raman spectrum at each point, a detailed map of the carotenoid distribution can be generated. plos.orgnih.gov This technique can differentiate between highly similar carotenoids in vivo and has been used to map the distribution of pigments like β-carotene and astaxanthin (B1665798) within cellular compartments such as chloroplasts and cytoplasmic lipid droplets. nih.govplos.org This approach could be applied to Mimulus petals to pinpoint whether this compound accumulates in the chromoplast membrane or stroma.

Fluorescence Microscopy provides another avenue for localization studies, though often in an indirect manner. While some carotenoids exhibit weak fluorescence, this technique is more powerfully applied by tagging carotenoid biosynthetic enzymes with fluorescent proteins (e.g., Green Fluorescent Protein, GFP). nih.govnih.gov By creating a fusion protein of a specific enzyme (e.g., neoxanthin synthase) and GFP, researchers can visualize the location of the enzyme itself within the cell's plastids. researchgate.net This provides strong evidence for the site of synthesis. Furthermore, techniques like Bimolecular Fluorescence Complementation (BiFC) can be used to study protein-protein interactions, revealing whether the enzymes of the carotenoid pathway form multi-enzyme complexes (metabolons) to efficiently channel substrates. nih.govresearchgate.net

Other advanced methods like Hyperspectral Imaging integrate spectroscopy with imaging to capture the spectral signature of every pixel in an image. oup.commdpi.com This allows for the simultaneous, label-free visualization and differentiation of multiple pigments, such as chlorophylls (B1240455) and various carotenoids, within a single plant cell or tissue. oup.commdpi.com

| Technique | Principle | Information Provided for Carotenoid Research | Reference |

|---|---|---|---|

| Confocal Raman Microscopy (CRM) | Inelastic scattering of laser light provides a vibrational (chemical) fingerprint of molecules. | Label-free, in-situ identification and high-resolution mapping of specific carotenoids within subcellular compartments (e.g., plastids). | nih.govplos.orgnih.gov |

| Fluorescence Microscopy (with FP tagging) | Detects fluorescence from genetically-encoded fluorescent proteins (e.g., GFP) fused to target proteins. | Localization of carotenoid biosynthetic enzymes, providing the location of synthesis. Can be used to study protein-protein interactions via BiFC. | nih.govresearchgate.net |

| Super-Resolution Microscopy (e.g., PALM, STED) | A class of techniques that bypass the diffraction limit of light to achieve nanoscale resolution. | Visualization of fine subcellular structures and potential nanodomains where carotenoid enzymes or pigments may be organized. | nih.govoup.com |

| Hyperspectral Confocal Imaging | Acquires a full optical spectrum at each pixel of an image, combining spatial and spectral information. | Simultaneous mapping and spectral separation of multiple, overlapping pigments (e.g., different carotenoids, chlorophylls) within living cells. | oup.commdpi.com |

Future Directions and Emerging Research Avenues

Metabolic Engineering for Mimulaxanthin Production in Alternative Systems

The production of high-value plant-derived compounds in microbial or other heterologous systems is a rapidly advancing field of metabolic engineering. mdpi.comfrontiersin.org Engineering the this compound pathway in alternative hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli offers a promising strategy for sustainable and scalable production. reshapebiotech.com This approach circumvents the limitations associated with extraction from plant sources, such as slow growth and complex secondary metabolite profiles. frontiersin.orgnih.gov

The core strategy involves transferring the necessary biosynthetic genes into a suitable host organism. mdpi.com For this compound, this would include genes from the central carotenoid biosynthesis pathway (CBP), such as phytoene (B131915) synthase (PSY), phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), and lycopene (B16060) β-cyclase (LCYB), which are well-characterized. researchgate.net The crucial, and likely more challenging, steps will involve expressing the specific enzymes responsible for converting β-carotene derivatives into this compound, including β-carotene hydroxylase (BCH), zeaxanthin (B1683548) epoxidase (ZEP), and the yet-to-be-fully-elucidated enzymes for the final conversions. researchgate.netresearchgate.net

Successful metabolic engineering will depend on optimizing metabolic flux towards the target compound. nih.gov This may involve upregulating the expression of rate-limiting enzymes, downregulating competing pathways, and ensuring an adequate supply of the precursor molecule, geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netsciepublish.com Technologies like CRISPR-based gene editing can be employed to precisely modify the host genome to enhance productivity. mdpi.com Furthermore, creating fusion proteins or organizing enzymes into substrate-channeling scaffolds can increase catalytic efficiency and product titers. sciepublish.com

Systems Biology Approaches to Unravel Complex Regulatory Networks

The production of carotenoids in Mimulus flowers is controlled by a complex gene regulatory network. nih.govresearchgate.net A systems biology approach, which integrates large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics, is essential to fully understand this network. nih.govnih.gov This holistic view allows researchers to move beyond the study of individual genes to modeling the interactions of all components within the biological system. nih.gov

In Mimulus, two key transcriptional regulators, REDUCED CAROTENOID PIGMENTATION 1 (RCP1) and REDUCED CAROTENOID PIGMENTATION 2 (RCP2), have been identified as master regulators of the carotenoid biosynthetic pathway. frontiersin.orgoup.comnih.gov RCP1 is an R2R3-MYB transcription factor that positively regulates CBP genes, while RCP2 is a tetratricopeptide repeat protein also necessary for CBP gene expression and the development of chromoplasts, the organelles where carotenoids are stored. oup.comnih.gov Studies show these two proteins appear to act independently. oup.comnih.gov

Future systems biology studies could employ time-series analyses of gene expression following perturbation of these regulators to identify direct and indirect targets. embopress.orgnsf.gov Techniques like yeast one-hybrid screening can identify proteins that bind to the promoters of carotenoid biosynthetic genes, revealing further layers of regulation. frontiersin.org Integrating these data into mathematical models can help predict how the network responds to developmental and environmental cues, ultimately revealing the emergent properties that govern the specific accumulation of this compound. nih.govnih.gov

Investigation of this compound's Interactions with Other Plant Metabolites

Plants produce a vast array of secondary metabolites, and these compounds rarely act in isolation. ms-editions.clnih.gov In Mimulus flowers, this compound co-accumulates with a suite of other carotenoids, including its likely precursors antheraxanthin (B39726) and violaxanthin (B192666), as well as deepoxyneoxanthin and neoxanthin (B191967). nih.govbiorxiv.org Additionally, flavonoids, another major class of pigments, are often present in the same tissues. nih.govresearchgate.net Understanding the potential physical and chemical interactions between these molecules is an important frontier.

These interactions can occur at several levels. Within the chromoplast, carotenoids and other lipid-soluble metabolites may influence each other's stability, sequestration, and antioxidant capacity. The presence of multiple carotenoids could lead to synergistic effects in quenching reactive oxygen species or protecting the photosynthetic apparatus in green tissues. Furthermore, the blend of different pigments, including carotenoids and flavonoids, determines the final floral color, which is a critical signal for pollinators. frontiersin.org Future research using techniques like fluorescence lifetime imaging microscopy (FLIM) and in vitro antioxidant assays could probe the direct interactions between this compound and co-occurring metabolites, revealing their combined functional roles.

Application of Synthetic Biology for Pathway Reconstruction

Synthetic biology provides a powerful framework for reconstructing and optimizing metabolic pathways. sciepublish.comscielo.org.mx Once the complete set of biosynthetic genes for this compound is identified, synthetic biology tools can be used to assemble them into genetic circuits for expression in a "chassis" organism, such as yeast. mdpi.comnih.gov This "bottom-up" approach allows for the modular design and fine-tuning of the pathway in a controlled environment, free from the complex regulatory networks of the native plant. sciepublish.com

A key strategy in synthetic biology is the optimization of pathway flux through the precise control of gene expression levels. nih.gov This can be achieved by testing different promoters of varying strengths to balance the expression of each enzyme and avoid the accumulation of toxic intermediates. sciepublish.com Another powerful technique is the creation of enzyme scaffolds that co-localize the pathway enzymes, thereby increasing local substrate concentrations and minimizing the diffusion of intermediates, a process known as substrate channeling. sciepublish.com These approaches have been successfully used to increase the production of other complex plant metabolites and hold great promise for the efficient synthesis of natural and even novel "unnatural" this compound derivatives with potentially new properties. nih.gov

Long-term Ecological and Evolutionary Studies of this compound-mediated Phenotypes

The vibrant yellow pigmentation conferred by this compound and related carotenoids in Mimulus flowers plays a crucial role in attracting pollinators, such as bumblebees. oup.com The evolution of these floral displays is a classic example of how metabolic pathways are shaped by ecological interactions. nih.gov Long-term studies are needed to fully understand the ecological and evolutionary consequences of this compound-mediated phenotypes. nih.govfrontiersin.org

Such studies could involve field experiments with Mimulus lines that have been genetically engineered to alter their this compound content. By observing pollinator visitation rates, pollen transfer, and reproductive success over multiple generations, researchers can directly quantify the fitness landscape associated with this trait. Phenotypic plasticity, the ability of a single genotype to produce different phenotypes in response to environmental variation, is another critical factor. nih.govresearchgate.net Long-term studies can assess how environmental factors like light intensity, temperature, and nutrient availability affect this compound production and how this plasticity, in turn, influences the plant's ecological interactions and evolutionary trajectory. nih.govbiorxiv.org These investigations will provide deeper insights into the adaptive significance of this unique carotenoid in a natural context.

Q & A

Q. What are the standard analytical methods for identifying and quantifying Mimulaxanthin in plant extracts, and how can their accuracy be validated?

Methodological Guidance :

- Chromatographic Techniques : Use High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with photodiode array (PDA) detection for separation and quantification. Validate methods via calibration curves, limit of detection (LOD), and limit of quantification (LOQ) .

- Spectroscopic Validation : Confirm structural identity using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). Cross-validate results with published spectral libraries .

- Reproducibility : Perform triplicate runs and compare results with independent laboratories to ensure inter-lab consistency .

Q. How should researchers design initial experiments to isolate this compound while minimizing degradation?

Methodological Guidance :

- Extraction Optimization : Test solvents (e.g., ethanol, acetone) at varying polarities and temperatures. Use dark conditions and antioxidant additives (e.g., ascorbic acid) to prevent photodegradation and oxidation .

- Pilot Studies : Conduct small-scale trials to assess yield and purity via thin-layer chromatography (TLC) before scaling up .

- Stability Testing : Monitor degradation kinetics under different storage conditions (e.g., light, temperature) to establish optimal handling protocols .

Advanced Research Questions

Q. What experimental strategies are recommended for resolving contradictory data on this compound’s stability under varying environmental conditions?

Methodological Guidance :

- Systematic Variable Isolation : Test individual factors (e.g., pH, light intensity, oxygen levels) in controlled environments to identify primary degradation drivers .

- Statistical Modeling : Apply multivariate analysis (e.g., ANOVA, principal component analysis) to quantify interaction effects between variables .

- Replication Studies : Collaborate with independent labs to verify findings and rule out methodological biases .

Q. How can researchers optimize protocols for this compound isolation across diverse biological matrices (e.g., leaves vs. flowers)?

Methodological Guidance :

- Matrix-Specific Optimization : Tailor extraction parameters (e.g., solvent polarity, sonication time) based on tissue composition. For lipid-rich matrices, incorporate defatting steps using hexane .

- Comparative Analysis : Use a reference compound (e.g., β-carotene) to benchmark extraction efficiency across matrices .

- Data Integration : Create a decision matrix (Table 1) to evaluate trade-offs between yield, purity, and resource costs .

Table 1 : Protocol Optimization Decision Matrix

| Matrix Type | Optimal Solvent | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Leaves | Ethanol:Water (80:20) | 12.3 | 95 | 0.45 |

| Flowers | Acetone:Hexane (70:30) | 8.9 | 88 | 0.72 |